molecular formula C10H12N2O3 B2646809 2-[(Methoxyacetyl)amino]benzamide CAS No. 430465-88-6

2-[(Methoxyacetyl)amino]benzamide

Cat. No.: B2646809
CAS No.: 430465-88-6
M. Wt: 208.217
InChI Key: KJFCLDCGWDHQFI-UHFFFAOYSA-N
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Description

2-[(Methoxyacetyl)amino]benzamide is a chemical compound of interest in organic chemistry and drug discovery research. As a benzamide derivative, this scaffold is frequently explored for its potential biological activity. Benzamide and similar heterocyclic compounds are known to exhibit a wide spectrum of pharmacological properties, serving as key scaffolds in developing agents with anticonvulsant, anticancer, antiviral, and anti-inflammatory activities . For instance, the 2-aminobenzamide core is a privileged structure in medicinal chemistry, often utilized in the solid-phase synthesis of complex molecules, including peptide hybrids, to enhance their bioactive potential . The methoxyacetyl substituent in its structure may influence its physicochemical properties, such as solubility and metabolic stability, making it a valuable intermediate for constructing more complex molecular entities. Researchers utilize this compound and its analogs as building blocks in synthesizing benzothiazole derivatives, which are significant in developing imaging agents and therapeutic candidates, particularly in neuroscience and oncology . This product is provided for research use only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-[(2-methoxyacetyl)amino]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O3/c1-15-6-9(13)12-8-5-3-2-4-7(8)10(11)14/h2-5H,6H2,1H3,(H2,11,14)(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJFCLDCGWDHQFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC(=O)NC1=CC=CC=C1C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(Methoxyacetyl)amino]benzamide typically involves the reaction of 2-aminobenzamide with methoxyacetic anhydride in the presence of a base such as triethylamine (TEA) and a solvent like tetrahydrofuran (THF) . The reaction conditions are generally mild, and the product is obtained in moderate to high yields.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity, with additional steps for purification and quality control.

Chemical Reactions Analysis

Types of Reactions

2-[(Methoxyacetyl)amino]benzamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can convert it into different reduced forms, depending on the reagents used.

    Substitution: It can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, but they generally involve controlled temperatures and specific solvents.

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxidized benzamide derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

2-[(Methoxyacetyl)amino]benzamide has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound is investigated for its potential biological activities, such as antioxidant and antibacterial properties.

    Medicine: Research explores its potential therapeutic applications, including its role in developing new drugs for various diseases.

    Industry: It finds applications in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[(Methoxyacetyl)amino]benzamide involves its interaction with specific molecular targets and pathways. While detailed mechanisms are still under investigation, it is believed to exert its effects through binding to particular enzymes or receptors, thereby modulating their activity . This interaction can lead to various biological responses, such as inhibition of bacterial growth or reduction of oxidative stress.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Modifications and Substituent Effects

The benzamide core is a common feature among related compounds, but substituent variations dictate their functional profiles:

Compound Name Key Substituents Biological Activity Reference
2-[(Methoxyacetyl)amino]benzamide –NH–CO–CH₂–O–CH₃ at 2-position Not explicitly reported
Nitazoxanide –NH–CO–OAc at 2-position; 5-nitrothiazole Antiparasitic
N-{2-[3-Chloro-2-(2-chlorophenyl)-4-oxoazetidin-1-ylamino]-2-oxoethyl}benzamide Azetidinone ring; chloro groups Antimicrobial (Gram+/Gram–)
N-(2-Phenylethyl)benzamide Phenethyl group at N-position Antioxidant (% inhibition: 84–87)
N-(Benzimidazol-1-yl methyl)-benzamide Benzimidazole moiety Anti-inflammatory, analgesic
3-[[2-[[2-(3,4-Dimethoxyphenyl)ethyl]amino]-2-oxoethyl]amino]benzamide Dimethoxyphenethyl group Exploratory drug candidate

Key Observations :

  • Electron-Withdrawing Groups : Nitazoxanide’s nitro-thiazole substituent enhances antiparasitic activity by stabilizing the molecule’s electron-deficient region, facilitating redox interactions .
  • Heterocyclic Additions: Azetidinone and benzimidazole rings (e.g., compounds in ) improve target specificity via π-π stacking or hydrogen bonding with enzymes/receptors.
  • Polar vs. Lipophilic Groups : The methoxyacetyl group in the target compound balances hydrophilicity and membrane permeability, contrasting with the lipophilic phenethyl groups in or chlorophenyl substituents in .
Antimicrobial Activity
  • Azetidinone Derivatives: Compound 4 (from ) shows potent broad-spectrum antimicrobial activity (MIC: <1 µg/mL against S. aureus and E. coli), attributed to the chloro-substituted azetidinone disrupting bacterial cell wall synthesis.
  • Nitazoxanide : Effective against protozoa (e.g., Cryptosporidium), leveraging its nitro-reduction mechanism .
Anticancer Potential
  • Azetidinone Derivative 17 (from ): IC₅₀ of 12 µM against MCF7 breast cancer cells, likely via apoptosis induction.
  • Benzimidazole Derivatives (from ): Anti-inflammatory activity (ED₅₀: 50–100 mg/kg) via COX-2 inhibition, suggesting a secondary role in cancer therapy.
Antioxidant and Metabolic Effects
  • Thioamide Derivatives (from ): Exhibit >85% free radical scavenging due to phenolic –OH and methoxy groups, outperforming classical antioxidants like Vitamin E.
  • Methoxyacetyl Group: May offer moderate antioxidant activity via radical stabilization, though less pronounced than thioamide analogs.

Physicochemical and Pharmacokinetic Properties

Property This compound Nitazoxanide Azetidinone Derivative 4
Molecular Weight ~208 g/mol 307 g/mol ~450 g/mol
LogP (Predicted) 1.2–1.5 2.8 3.5
Solubility (Water) Moderate (due to –OCH₃) Low Very Low
Metabolic Stability Susceptible to esterase hydrolysis Stable (nitro group) Stable (halogenated)

Notes:

  • The methoxyacetyl group enhances aqueous solubility compared to halogenated or nitro-substituted analogs but may increase susceptibility to enzymatic cleavage.
  • Higher LogP values in Nitazoxanide and azetidinone derivatives correlate with improved membrane penetration but reduced solubility.

Biological Activity

2-[(Methoxyacetyl)amino]benzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanism of action, therapeutic applications, and relevant research findings.

This compound features a methoxyacetyl group that enhances its chemical reactivity. The compound can undergo various reactions, including oxidation, reduction, and substitution, leading to derivatives with distinct biological properties.

Common Reactions

Reaction TypeDescription
Oxidation Can yield oxidized derivatives under specific conditions.
Reduction Converts the compound into various reduced forms.
Substitution Involves replacing functional groups with others, affecting biological activity.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. This interaction modulates their activity, potentially leading to therapeutic effects.

Target Interactions

  • Enzyme Inhibition : The compound may inhibit enzymes involved in critical biochemical pathways, similar to other benzamide derivatives that have shown promising results against cancer cell lines .
  • Receptor Modulation : It may also act on receptors that regulate various physiological processes, contributing to its pharmacological profile.

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Antioxidant Properties : The compound has been investigated for its ability to scavenge free radicals, potentially protecting cells from oxidative stress.
  • Antibacterial Activity : Preliminary studies suggest it may possess antibacterial properties, making it a candidate for further exploration in infectious disease treatment.
  • Antitumor Effects : Similar compounds have demonstrated antiproliferative activity against various cancer cell lines, indicating potential use in oncology .

Case Studies and Research Findings

Several studies have explored the biological activity of benzamide derivatives, providing insights into the potential applications of this compound.

Study Highlights

  • A study identified novel 2-aminobenzamide inhibitors targeting heat shock protein 90 (Hsp90), showing strong binding affinity and nanomolar antiproliferative activity across multiple cancer cell lines . While not directly studying this compound, it highlights the relevance of benzamide derivatives in cancer therapy.
  • Another investigation focused on the synthesis and evaluation of related compounds for antiviral activity against Hepatitis B virus (HBV), demonstrating the potential for benzamide derivatives in treating viral infections .

Q & A

Basic Research Questions

Q. What synthetic methodologies are optimal for preparing 2-[(Methoxyacetyl)amino]benzamide derivatives?

  • The compound can be synthesized via amidation reactions using methoxyacetyl chloride and substituted benzamides. Key steps include activating the carboxylic acid group (e.g., via chloroformate intermediates) and coupling with amines under anhydrous conditions. Characterization via 1H^1H-NMR and 13C^{13}C-NMR is critical to confirm substitution patterns and purity .

Q. How can structural characterization of this compound be performed experimentally?

  • Use 1H^1H-NMR to identify methoxy (δ\delta 3.3–3.5 ppm) and amide (δ\delta 7.5–8.5 ppm) protons. 13C^{13}C-NMR resolves carbonyl carbons (amide: δ\delta 165–170 ppm; methoxyacetyl: δ\delta 170–175 ppm). X-ray crystallography or IR spectroscopy (amide I band at ~1650 cm1^{-1}) further validate hydrogen bonding and planar amide geometry .

Q. What in vitro assays are suitable for preliminary biological evaluation of this compound?

  • Screen for receptor binding affinity (e.g., dopamine D2 or serotonin 5-HT3 receptors) using radioligand displacement assays. For antimicrobial activity, employ broth microdilution (MIC/MBC) against Gram-positive/negative bacteria. Antioxidant potential can be tested via DPPH radical scavenging .

Advanced Research Questions

Q. How can computational modeling optimize the pharmacokinetic profile of this compound?

  • Perform molecular docking (e.g., AutoDock Vina) to predict binding modes with target receptors like HDACs or kinases. Use QSAR models to correlate substituent effects (e.g., methoxy position) with logP, solubility, and bioavailability. ADMET predictors (SwissADME) assess toxicity risks .

Q. What strategies resolve contradictions in pharmacological data across benzamide derivatives?

  • Conduct meta-analysis of receptor binding datasets to identify outliers. Validate via orthogonal assays (e.g., SPR for binding kinetics vs. functional cAMP assays). Structural analogs with minor substituent changes (e.g., thiophene vs. morpholine) may exhibit divergent selectivity, requiring SAR analysis .

Q. How do substituent variations impact the compound’s stability under physiological conditions?

  • Use UHPLC/MS to monitor degradation products in simulated gastric fluid (pH 2) or plasma. Methoxy groups enhance metabolic stability by reducing oxidative deamination, while electron-withdrawing substituents (e.g., chloro) may increase hydrolysis susceptibility. Accelerated stability studies (40°C/75% RH) guide formulation development .

Q. What advanced techniques validate the compound’s mechanism of action in cancer models?

  • Transcriptomic profiling (RNA-seq) of treated cancer cells identifies dysregulated pathways (e.g., apoptosis, cell cycle). Combine with HDAC inhibition assays (fluorogenic substrates) and in vivo xenograft models. Isotope-labeled analogs enable tracking via PET/MRI in preclinical studies .

Methodological Guidance Tables

Table 1: Key Analytical Parameters for Structural Confirmation

TechniqueCritical Peaks/Data PointsApplicationReference
1H^1H-NMRMethoxy (δ 3.3–3.5 ppm)Substituent identification
13C^{13}C-NMRAmide carbonyl (δ 165–170 ppm)Backbone conformation
IR SpectroscopyAmide I band (~1650 cm1^{-1})Hydrogen bonding analysis

Table 2: Biological Assays for Functional Evaluation

Assay TypeProtocol SummaryTarget ApplicationReference
Radioligand Binding3H^3H-spiperone displacementDopamine D2 receptor affinity
DPPH ScavengingIC50_{50} at 517 nmAntioxidant capacity
MIC DeterminationBroth microdilution (CLSI M07-A10)Antimicrobial screening

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